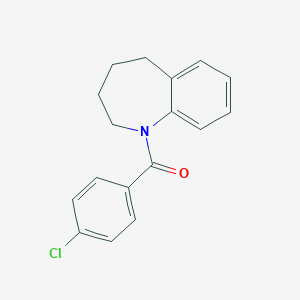
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate, also known as ME-344, is a synthetic compound that has been found to have potential anti-cancer properties. ME-344 belongs to the class of compounds known as microtubule inhibitors, which have been shown to be effective in preventing the growth and spread of cancer cells.
Scientific Research Applications
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate is effective in reducing tumor growth in animal models of cancer.
Mechanism of Action
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate works by inhibiting the formation and function of microtubules, which are essential for cell division. By disrupting microtubule function, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate prevents cancer cells from dividing and spreading. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has also been shown to induce cell death in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have anti-inflammatory properties and to improve mitochondrial function. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has also been shown to increase the production of reactive oxygen species, which can contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its specificity for cancer cells. ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been shown to have little to no effect on normal cells, making it a promising candidate for cancer treatment. However, one limitation of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate for clinical use.
Synthesis Methods
The synthesis of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate involves several steps. The first step involves the conversion of 2,5-dihydroxybenzaldehyde to its corresponding acid chloride. This is followed by the reaction of the acid chloride with methylamine to form the corresponding amide. The amide is then reacted with ethyl acetoacetate to form the final product, ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate.
properties
Product Name |
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl (E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-4-18-13(17)12(8(2)14-3)10-7-9(15)5-6-11(10)16/h5-7,14-16H,4H2,1-3H3/b12-8+ |
InChI Key |
GEVYBWDFOCPXFW-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/NC)/C1=C(C=CC(=C1)O)O |
SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)